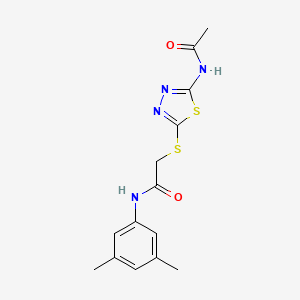

2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide

Description

2-((5-Acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide is a synthetic compound featuring a 1,3,4-thiadiazole core substituted with an acetamide group at position 5 and a thioether-linked acetamide moiety bearing a 3,5-dimethylphenyl group. This structure combines hydrophobic (dimethylphenyl) and hydrogen-bonding (acetamide) functionalities, which are critical for interactions in biological systems.

Properties

IUPAC Name |

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O2S2/c1-8-4-9(2)6-11(5-8)16-12(20)7-21-14-18-17-13(22-14)15-10(3)19/h4-6H,7H2,1-3H3,(H,16,20)(H,15,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTLMKNAOSVFACC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.

Introduction of the Acetamido Group: The acetamido group can be introduced by reacting the thiadiazole intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Attachment of the Dimethylphenyl Group: The final step involves the coupling of the thiadiazole-acetamido intermediate with 3,5-dimethylphenyl acetic acid or its derivatives using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The acetamido and dimethylphenyl groups can participate in substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the thiadiazole ring.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiadiazole structures exhibit significant antimicrobial properties. The specific compound has been studied for its effectiveness against various pathogens, including bacteria and fungi. The mechanism of action typically involves the inhibition of specific enzymes crucial for microbial survival, leading to cell death.

Antiviral Properties

N-Heterocycles, including thiadiazole derivatives, have shown promise as antiviral agents. Studies have demonstrated that compounds similar to 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide can inhibit viral replication by targeting viral enzymes or proteins essential for the viral life cycle .

Enzyme Inhibition

The compound has been noted for its ability to inhibit various enzymes involved in metabolic pathways. This property makes it a candidate for further investigation as a therapeutic agent in diseases where enzyme dysregulation is a factor. For instance, it has been shown to interact with enzymes through hydrogen bonding and hydrophobic interactions, which are crucial for its inhibitory effects.

Antileishmanial Activity

A study focused on the antileishmanial properties of thiadiazole derivatives found that compounds similar to 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide exhibited significant activity against Leishmania species. The effectiveness was attributed to the compound's ability to inhibit key metabolic enzymes within the parasite.

In Vitro Studies on Viral Inhibition

In vitro studies have shown that derivatives of thiadiazoles can inhibit viral replication in various models. The compound has been tested against viruses like the hepatitis C virus (HCV), demonstrating promising results in reducing viral load through enzyme inhibition .

Mechanism of Action

The mechanism of action of 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Altering Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Key Research Findings

Substituent Effects on Bioactivity :

- Electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring enhance antitumor and antimicrobial potency but may reduce solubility .

- Hydrophobic substituents (e.g., benzyl, methyl) improve membrane penetration but require balancing with polar groups (e.g., acetamide) to maintain solubility .

Structure-Activity Relationship (SAR) :

- Thioether linkages (e.g., –SCH2–) are critical for maintaining conformational flexibility and interaction with biological targets, as seen in benzothiazole derivatives () .

Biological Activity

2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide is a compound that belongs to the class of thiadiazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer research. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide is , with a molecular weight of approximately 316.36 g/mol. The compound features a thiadiazole ring and an acetamide group, which are critical for its biological activity.

The mechanism by which this compound exerts its biological effects is primarily through the modulation of cellular pathways involved in apoptosis and cell cycle regulation. Thiadiazole derivatives have been shown to interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. Specifically, studies suggest that this compound may induce apoptosis in cancer cells by activating caspases—key enzymes in the apoptotic pathway.

Anticancer Properties

Several studies have highlighted the anticancer potential of thiadiazole derivatives, including 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide. For instance:

- In Vitro Studies : Research has demonstrated that related thiadiazole compounds can inhibit cell proliferation in various cancer cell lines such as MCF7 (breast cancer), PC3 (prostate cancer), and SKNMC (neuroblastoma). The mechanism involves the activation of caspases 3 and 9, leading to enhanced apoptosis .

- Structure-Activity Relationship (SAR) : The structure of the compound plays a significant role in its biological activity. Modifications to the thiadiazole ring or substituents can significantly influence its efficacy against cancer cells. For example, compounds with halogen substitutions on the phenyl ring often exhibit enhanced anticancer properties .

Table: Summary of Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide | Thiadiazole ring with dimethylphenyl group | Induces apoptosis in cancer cell lines |

| N-(4-nitrophenyl)-2-[(5-acetamido-1,3,4-thiadiazol-2-yl)thio]acetamide | Contains a nitrophenyl group | Induces apoptosis in glioma cells |

| N-(6-nitrobenzothiazol-2-yl)-2-[(5-acetamido-1,3,4-thiadiazol-2-yl)thio]acetamide | Benzothiazole moiety | Anticancer activity via Akt inhibition |

Case Studies

- Apoptosis Induction : A study evaluated various thiadiazole derivatives for their ability to induce apoptosis in MCF7 cells. Compounds similar to 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide showed significant activation of caspases 3 and 9 compared to control groups treated with standard chemotherapeutics like doxorubicin .

- Caspase Activation : In another study focusing on the mechanism of action for thiadiazole derivatives, it was found that specific modifications could enhance caspase activation significantly. This suggests that the design of new derivatives could lead to improved anticancer agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide?

- Methodology : The compound can be synthesized via alkylation of 5-amino-1,3,4-thiadiazole-2-thiol with 2-chloro-N-(3,5-dimethylphenyl)acetamide. A typical procedure involves refluxing in a polar aprotic solvent (e.g., DMF or DMSO) with a catalytic amount of KI to enhance reactivity. Reaction progress is monitored by TLC (hexane:ethyl acetate, 9:1), followed by recrystallization from ethanol or column chromatography for purification .

- Key Considerations : Ensure stoichiometric excess of the alkylating agent (1.2–1.5 equivalents) and inert atmosphere to prevent oxidation of thiol intermediates.

Q. How can reaction progress and purity be monitored during synthesis?

- Methodology :

- TLC : Use silica plates with hexane:ethyl acetate (9:1) to track starting material consumption and product formation .

- NMR Spectroscopy : Post-purification, confirm structure via NMR (e.g., δ 7.18 ppm for CONH groups) and NMR for carbonyl (170–175 ppm) and aromatic carbons .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+1] at m/z 191 for intermediates) .

Q. What purification techniques are effective for isolating the target compound?

- Recrystallization : Use ethanol or methanol for high-yield crystallization of solid products .

- Column Chromatography : For complex mixtures, employ silica gel with gradient elution (hexane to ethyl acetate) .

Advanced Research Questions

Q. How can structural contradictions in spectroscopic data be resolved?

- Methodology :

- X-ray Crystallography : Resolve ambiguous NMR signals (e.g., overlapping aromatic protons) by determining the crystal structure. For example, the thiadiazole ring’s planarity and hydrogen-bonding patterns can clarify substituent orientations .

- 2D NMR : Use HSQC and HMBC to assign - correlations, especially for distinguishing thiadiazole and acetamide moieties .

Q. What strategies mitigate side reactions during alkylation of thiadiazole-thiols?

- Methodology :

- Controlled pH : Maintain slightly basic conditions (pH 8–9) with triethylamine to minimize hydrolysis of chloroacetamide intermediates .

- Temperature Modulation : Avoid excessive reflux temperatures (>100°C) to prevent thiol oxidation or decomposition .

Q. How can structure-activity relationships (SAR) be explored for this compound?

- Methodology :

- Derivatization : Synthesize analogs by replacing the 3,5-dimethylphenyl group with electron-withdrawing/donating substituents (e.g., -NO, -OCH) and compare bioactivity .

- Computational Modeling : Use DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with observed biological activity .

Q. What challenges arise in scaling up the synthesis, and how can they be addressed?

- Methodology :

- Solvent Selection : Replace DMF with toluene:water mixtures for easier separation and reduced environmental impact .

- Exothermicity Control : Use jacketed reactors with gradual reagent addition to manage heat generation during alkylation .

Critical Analysis of Contradictions

- Elemental Analysis Discrepancies : Minor deviations (e.g., 0.1–0.2% in sulfur content) may arise from hygroscopic intermediates. Pre-dry samples at 60°C under vacuum before analysis .

- NMR Signal Overlap : For 3,5-dimethylphenyl groups, use deuterated DMSO to enhance resolution of methyl protons (δ 2.2–2.4 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.